Dicyclopropylmethanethione
Description
Dicyclopropylmethanethione (CAS: 38381-24-7) is a sulfur-containing bicyclic compound characterized by two cyclopropyl groups bonded to a central thiocarbonyl (C=S) moiety. Its unique structure imparts distinct electronic and steric properties, making it a subject of interest in organic synthesis and materials science. The compound’s reactivity is influenced by the strained cyclopropane rings and the electrophilic thiocarbonyl group, which can participate in cycloaddition and nucleophilic substitution reactions. While experimental data on its physicochemical properties are sparse, computational studies (e.g., density-functional theory, DFT) have been instrumental in predicting its behavior .
Properties
CAS No. |
38381-24-7 |
|---|---|
Molecular Formula |
C7H10S |
Molecular Weight |
126.22 g/mol |
IUPAC Name |
dicyclopropylmethanethione |
InChI |
InChI=1S/C7H10S/c8-7(5-1-2-5)6-3-4-6/h5-6H,1-4H2 |
InChI Key |
KFENTQGFOBLHNN-UHFFFAOYSA-N |
SMILES |
C1CC1C(=S)C2CC2 |
Canonical SMILES |
C1CC1C(=S)C2CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dicyclopropylmethanethione belongs to the broader class of thiones, which are sulfur analogs of ketones. Below, we compare its structural and electronic features with those of other thiones and related derivatives, focusing on dithiolethiones and cyclopropane-containing compounds.
Structural and Electronic Features

Key Observations:
- Electronic Differences: The thiocarbonyl group in this compound exhibits greater electrophilicity than the carbonyl group in its ketone analog (methanone, dicyclopropyl), favoring nucleophilic attacks .
- Conjugation : Unlike 1,2-dithiole-3-thiones, this compound lacks extended conjugation, reducing its redox activity but increasing localized reactivity at the C=S bond.
Reactivity and Stability
- Cycloaddition : this compound may undergo [2+1] or [2+2] cycloadditions, akin to other thioketones. In contrast, 1,2-dithiole-3-thiones participate in [4+2] cycloadditions due to their conjugated systems .
- Thermal Stability: The strained cyclopropane rings likely reduce thermal stability compared to non-cyclic thiones. Methanone, dicyclopropyl (Tboil = 434.2 K) provides a benchmark, but experimental data for the thione variant are needed.
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